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An In-Depth Technical Guide to S-Methyl Chlorothiolformate: Synthesis, Reactivity, and Safe
Handling for Pharmaceutical Research

Introduction

S-Methyl chlorothiolformate (CAS No. 18369-83-0) is a highly reactive acyl chloride
derivative that serves as a potent electrophile in organic synthesis. While structurally simple, its
utility in constructing more complex molecular architectures, particularly thiocarbonyl
compounds, has positioned it as a valuable reagent for researchers in medicinal chemistry and
drug development. The ability to efficiently introduce the methyl thionoester moiety opens
avenues for novel synthetic pathways and the creation of diverse compound libraries for lead
optimization.

This guide, designed for chemists and drug development professionals, provides a
comprehensive overview of S-methyl chlorothiolformate, moving beyond basic data to
explore the causality behind its synthesis and application. We will detail a scalable, field-proven
production protocol, elucidate its primary reactivity with organometallic reagents, and establish
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a framework for its safe handling and storage, ensuring that its synthetic potential can be
harnessed responsibly and effectively.

Part 1: Core Molecular and Physicochemical
Properties

A foundational understanding of a reagent's intrinsic properties is paramount before its use in
any experimental context. These identifiers and physical characteristics dictate handling,
storage, and analytical procedures.

Chemical Identity

The following table summarizes the key identifiers for S-methyl chlorothiolformate.

Identifier Value

CAS Number 18369-83-0[1][2]

Molecular Formula C2HsCIOS[1][2]

Molecular Weight 110.56 g/mol [1][2]

IUPAC Name S-methyl carbonochloridothioate[1]

Methyl chlorothiolformate, S-Methyl

Common Synonyms chlorothioformate, Methyl thiolchloroformate[1]
(2]

Canonical SMILES 0O=C(ChSsC[?]

InChlKey YPSUCTSXOROPBS-UHFFFAOYSA-N|[2]

Molecular Structure

The structure of S-methyl chlorothiolformate features a central carbonyl group bonded to
both a chlorine atom and a thiomethyl group. This arrangement is key to its reactivity, with the
C-Cl bond being highly susceptible to nucleophilic attack.

S-Methyl Chlorothiolformate Structure
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Physicochemical Data

The physical properties of S-methyl chlorothiolformate are critical for its purification,
handling, and storage. It is a volatile and flammable liquid, necessitating specific laboratory

controls.
Property Value
Boiling Point 107.6 °C at 760 mmHg[1]
Density 1.315 g/cm3[1]
Flash Point 31.1 °C[1]
Refractive Index 1.487[1]

Anticipated Spectroscopic Profile

While a dedicated public database of its complete spectra is not readily available, an
experienced chemist can predict the key spectroscopic features based on its molecular
structure. This predictive analysis is crucial for reaction monitoring and product confirmation.

'H NMR: A single, sharp peak is expected for the three equivalent protons of the S-methyl
(S-CHs) group. Its chemical shift would likely appear in the range of 2.0-3.0 ppm, downfield
from typical alkane signals due to the deshielding effect of the adjacent sulfur atom and
carbonyl group.

e 13C NMR: Two distinct signals are anticipated. The methyl carbon (S-CHs) would appear in
the aliphatic region, while the carbonyl carbon (C=0) would be significantly downfield,
typically in the 160-180 ppm range, characteristic of an acyl chloride derivative.

e Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the carbonyl
(C=0) stretch in an acyl chloride would be the most prominent feature, expected around
1770-1815 cm1, The presence of the C-S bond would show weaker absorptions in the
fingerprint region.

e Mass Spectrometry (MS): The molecular ion peak (M+*) would be observed. A characteristic
isotopic pattern for one chlorine atom ([M]* and [M+2]* in an approximate 3:1 ratio) would be
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a definitive feature for confirming the compound's identity. Common fragmentation patterns
would likely involve the loss of Cl (M-35/37) and the thiomethyl group (M-47).

Part 2: Scalable Laboratory Synthesis
Rationale for In-House Synthesis

S-methyl chlorothiolformate is not always commercially available in multi-gram quantities at
a cost-effective price point.[3] For research programs requiring this reagent for library synthesis
or scale-up campaigns, developing a reliable and scalable in-house protocol is often a strategic
necessity. The procedure outlined below is optimized for a 100-gram scale, providing a robust
pathway from common starting materials.[3][4]

Reaction Scheme: Synthesis from Thiophosgene

The synthesis proceeds via the reaction of thiophosgene with one equivalent of methanol. The
reaction is typically performed in an inert solvent at reduced temperature to control the
exotherm and selectivity.

Thionoester Synthesis Workflow

Representative Experimental Protocol: Synthesis of
Methyl Thionobenzoate

This protocol demonstrates the coupling of S-methyl chlorothiolformate with a commercially
available Grignard reagent. [3][5]

e Reactor Setup: In a flame-dried, three-necked flask under an inert atmosphere, add a
solution of S-methyl chlorothiolformate (1.0 equivalent) in anhydrous tetrahydrofuran
(THF).

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

» Grignard Addition: Slowly add a solution of phenylmagnesium bromide (PhMgBr, ~1.0-1.2
equivalents) in THF dropwise via syringe or dropping funnel, ensuring the internal
temperature does not rise significantly.
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e Reaction Monitoring: Stir the mixture at -78 °C. The reaction is typically complete within 1-2
hours and can be monitored by TLC.

e Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding
saturated aqueous ammonium chloride (NH4Cl) solution while the flask is still in the cold
bath.

o Extraction & Purification: Allow the mixture to warm to room temperature. Transfer it to a
separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate under reduced pressure. The crude product can be purified by flash
column chromatography on silica gel. This procedure has been reported to yield the product
in high (e.g., 83%) preparative yield. [3][5]

Part 4: Safety, Handling, and Storage

The high reactivity of S-methyl chlorothiolformate is matched by its significant hazards. Strict
adherence to safety protocols is non-negotiable.

Hazard Identification

The compound presents multiple acute hazards. [6]

Hazard Class Description GHS Statement

- Highly flammable liquid
Flammability d [6] H225
and vapor.

Acute Toxicity Fatal if inhaled. [6] H330

o Causes severe skin burns and
Corrosivity H314
eye damage. [6]

o Harmful if swallowed or in
Acute Toxicity ) ] H302 + H312
contact with skin.

| Other | Lachrymator (causes tearing). | - |
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Engineering Controls and Personal Protective
Equipment (PPE)

To mitigate these risks, a multi-layered safety approach is required.
e Engineering Controls:

o All work must be conducted in a certified chemical fume hood to prevent inhalation of fatal
vapors. [7] * Use explosion-proof electrical and ventilation equipment. [7] * Ground and
bond all containers and receiving equipment to prevent static discharge, which can ignite
flammable vapors. [7]* Personal Protective Equipment (PPE):

o Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene)
inspected prior to use. [6] * Eye Protection: Wear tightly fitting safety goggles and a face
shield (minimum 8-inch). [6] * Skin and Body Protection: Wear a flame-retardant lab coat
and appropriate protective clothing. * Respiratory Protection: For any operations outside of
a fume hood (which is strongly discouraged) or in case of ventilation failure, a self-
contained breathing apparatus (SCBA) is required. [6]

Safe Handling and Storage Protocol

e Preparation: Before handling, ensure an eyewash station and safety shower are immediately
accessible. [7]Clear the work area of incompatible materials.

e Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, alcohols,
and metals. [7]3. Dispensing: Use only non-sparking tools. Transfer liquids via syringe or
cannula under an inert atmosphere to prevent exposure to air and moisture.

» Waste Disposal: Dispose of waste and contaminated materials in sealed, labeled containers
as hazardous waste, following all local and institutional regulations. [6]5. Storage: Store
locked up in a cool, dry, and well-ventilated place, away from heat and ignition sources.
[7]The container must be kept tightly closed. [7]A refrigerated, fireproof cabinet is
recommended.

Conclusion
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S-Methyl chlorothiolformate is a potent and versatile reagent that provides a direct and
scalable route to thionoesters, which are of significant interest in pharmaceutical and
agrochemical research. Its utility is defined by its high electrophilicity, which, when paired with
carefully selected nucleophiles like Grignard reagents, enables efficient C-C bond formation
under controlled conditions. However, its synthetic advantages are intrinsically linked to its
significant hazards. By adopting the expert-validated protocols for synthesis, application, and
handling outlined in this guide, researchers can safely and effectively leverage the power of this
reagent to advance their discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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